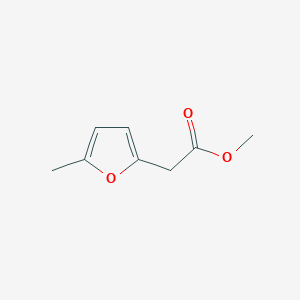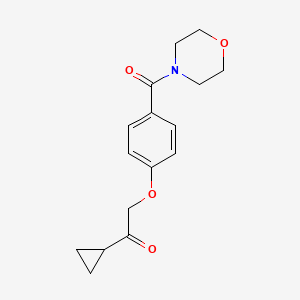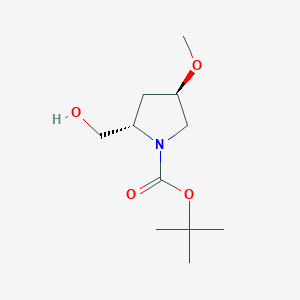
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is an organic compound that is used in various scientific research applications. It is a colorless liquid that is soluble in various organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives are often synthesized and characterized as part of studies focusing on the development of new synthetic methodologies or as intermediates for the synthesis of more complex molecules. For instance, studies have detailed the synthesis of tert-butyl derivatives through various synthetic routes, highlighting their utility in organic synthesis. The synthesis involves multiple steps, including acetonization, Boc protection, and amidation processes, to yield key intermediates for the production of biologically active compounds or materials with specific chemical properties (Qin et al., 2014).
Enantioselective Synthesis
Research has also focused on enantioselective synthesis, where the compound serves as a crucial intermediate. Enantioselective processes aim to produce one enantiomer preferentially over the other, which is vital in the pharmaceutical industry to enhance drug efficacy and reduce side effects. Methods for the enantioselective synthesis of tert-butyl derivatives, employing various catalytic and non-catalytic strategies, have been reported. This includes the use of chiral auxiliaries and resolving agents to achieve high enantiomeric excesses, demonstrating the compound's role in the synthesis of enantiomerically pure substances (Singh & Umemoto, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate derivatives are explored for their potential as building blocks for drug discovery. The structural motifs present in these compounds are often found in biologically active molecules, making them valuable for the synthesis of potential therapeutic agents. For example, derivatives have been utilized in the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules. These studies contribute to the development of new drugs with improved pharmacological profiles (King et al., 2005).
Material Science and Dendrimer Synthesis
The compound and its analogs find applications in the field of material science, particularly in the synthesis of dendrimers and polymers. Dendrimers are highly branched, tree-like structures that have applications in drug delivery, imaging, and as nanoscale materials. The tert-butyl derivative can be used to introduce specific functional groups or to modify the surface properties of these macromolecules, thereby tailoring their physical, chemical, and biological properties for specific applications (Pesak et al., 1997).
Propriétés
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVBYRKLECISLP-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185951-13-7 |
Source


|
| Record name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)
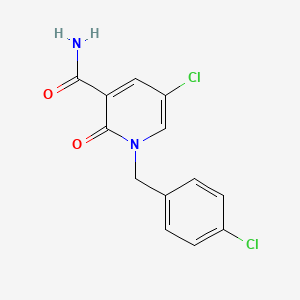
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)
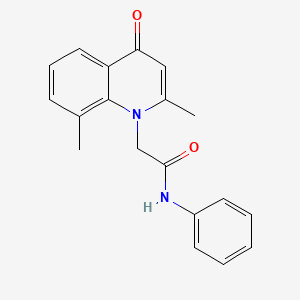
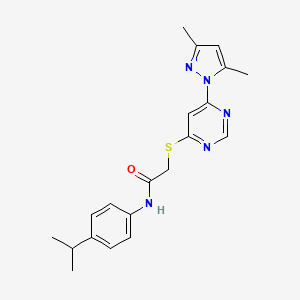
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
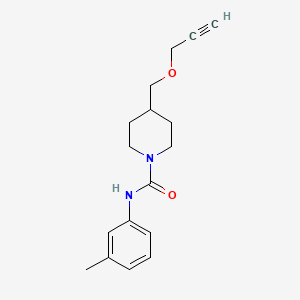
![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
